molecular formula C19H26ClNO2 B1677060 Nylidrin hydrochloride CAS No. 849-55-8

Nylidrin hydrochloride

Numéro de catalogue B1677060
Numéro CAS: 849-55-8
Poids moléculaire: 335.9 g/mol
Clé InChI: CLJHABUMMDMAFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nylidrin hydrochloride, also known as buphenine, is a peripheral vasodilator . It belongs to the category of drugs called vasodilators, which relax blood vessels and increase blood flow . It has been used to treat several disorders that may benefit from increased blood flow, such as certain mental disorders, blood vessel disease due to diabetes, frostbite, night leg cramps, and certain types of ulcers . This medication works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities and central nervous system .


Molecular Structure Analysis

The molecular formula of Nylidrin hydrochloride is C19H25NO2.HCl . Its molecular weight is 335.87 . The structure of Nylidrin hydrochloride can be represented by the SMILES string: Cl.CC(CCc1ccccc1)NC©C(O)c2ccc(O)cc2 .


Physical And Chemical Properties Analysis

Nylidrin hydrochloride has an empirical formula of C19H25NO2.HCl . Its molecular weight is 335.87 . The SMILES string representation of its structure is Cl.CC(CCc1ccccc1)NC©C(O)c2ccc(O)cc2 .

Applications De Recherche Scientifique

Summary of the Application

Nylidrin hydrochloride has been identified as an antiviral compound against Influenza A virus. It was found to be effective against multiple isolates of subtype H1N1 .

Methods of Application or Experimental Procedures

In a cell culture-based high-throughput screen, a β2-adrenergic receptor agonist, nylidrin, was identified as an antiviral compound against influenza A virus . Time-of-addition experiments and visualization of the intracellular localization of nucleoprotein NP demonstrated that an early step of the virus life cycle was suppressed by nylidrin .

Results or Outcomes

Nylidrin was found to target hemagglutinin 2 (HA2)-mediated membrane fusion by blocking conformational change of HA at acidic pH . In a mouse model, preincubation of a mouse-adapted influenza A virus (H1N1) with nylidrin completely blocked intranasal viral infection .

2. Antiallergic Activity

Summary of the Application

Nylidrin hydrochloride has been investigated for its antiallergic activity. It was found to be an effective inhibitor of IgE-mediated release of histamine from passively sensitized rat peritoneal mast cells and human basophils, and of IgG1-mediated release of histamine from passively sensitized guinea pig lung slices .

Methods of Application or Experimental Procedures

Nylidrin was tested in three in vitro models for its antiallergic activity. It was tested on passively sensitized rat peritoneal mast cells and human basophils, and on passively sensitized guinea pig lung slices .

Results or Outcomes

Nylidrin was found to be an effective inhibitor of IgE-mediated release of histamine from passively sensitized rat peritoneal mast cells and human basophils, and of IgG1-mediated release of histamine from passively sensitized guinea pig lung slices .

3. Treatment of Peripheral Vascular Disorders

Summary of the Application

Nylidrin hydrochloride is used to treat several disorders that may benefit from increased blood flow, such as peripheral vascular disease .

Methods of Application or Experimental Procedures

Nylidrin hydrochloride works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities .

4. Cognitive Improvement in Geriatric Patients

Summary of the Application

Some studies show evidence of improving cognitive impairment in selected individuals, such as geriatric patients with mild to moderate symptoms of cognitive, emotional, and physical impairment .

Methods of Application or Experimental Procedures

Nylidrin hydrochloride works by increasing blood flow (improving circulation) throughout the body, including the central nervous system .

Results or Outcomes

This effect may help to improve memory/judgment .

5. Treatment of Premature Labor

Methods of Application or Experimental Procedures

Nylidrin hydrochloride works by relaxing the smooth muscles, including those in the uterus, thereby preventing premature contractions .

Results or Outcomes

While it has been used for this purpose, the effectiveness of Nylidrin hydrochloride in preventing premature labor is not well-established .

6. Treatment of Frostbite

Summary of the Application

Nylidrin hydrochloride has been used to support the healing of frostbite .

Methods of Application or Experimental Procedures

Nylidrin hydrochloride works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities .

Safety And Hazards

Nylidrin hydrochloride is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and possible risk of harm to the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHABUMMDMAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957360
Record name Nylidrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Nylidrin hydrochloride

CAS RN

849-55-8
Record name Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylidrin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nylidrin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nylidrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buphenine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NYLIDRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nylidrin hydrochloride
Reactant of Route 2
Nylidrin hydrochloride
Reactant of Route 3
Nylidrin hydrochloride
Reactant of Route 4
Reactant of Route 4
Nylidrin hydrochloride
Reactant of Route 5
Nylidrin hydrochloride
Reactant of Route 6
Nylidrin hydrochloride

Citations

For This Compound
284
Citations
RT Sane, VG Nayak, VB Malkar - Talanta, 1985 - Elsevier
… The method is applicable over the range 1–12 μg ml for isoxsuprine hydrochloride and nylidrin hydrochloride and 1–8 μg ml for salbutamol sulphate. The method is a modification of the …
Number of citations: 40 www.sciencedirect.com
FK GARETZ, JJ BARON, PB BARRON… - Journal of the …, 1979 - Wiley Online Library
A double‐blind study was conducted on the effects of nylidrin hydrochloride versus placebo in 60 patients with mild to moderate symptoms of chronic brain syndrome. Their ages ranged …
B NUKI, N TAKEYA, Y KAWANO… - Japanese Circulation …, 1961 - jstage.jst.go.jp
… Hyman and FM Knapp,The Cerebralperipheral Circulatoryaction of nylidrin hydrochloride. … Eisenberg,S.,MF Camp and MR HOrn, The effect of nylidrin hydrochloride (Arlidin) on the …
Number of citations: 1 www.jstage.jst.go.jp
F Volpe, J Zintel, D Spiegel - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… for the quantitative determination of nylidrin hydrochloride or isoxsuprine hydrochloride in … is presented for nylidrin hydrochloride. Keyphrases Nylidrin hydrochloride-analysis, high-…
Number of citations: 31 www.sciencedirect.com
O Castrén, M Gummerus… - Acta Obstetricia et …, 1975 - Taylor & Francis
… were not known to the participating physicians and were Nylidrin hydrochloride and lsoxuprine hydrochloride (we wish to thank the pharmaceutical manufacturers TroponWerke A. G., …
Number of citations: 57 www.tandfonline.com
J Reiss, HL Rosomoff - Archives of Neurology, 1968 - jamanetwork.com
… Effect of parenteral nylidrin hydrochloride on FBF, MAP, and FVR (all indicated drug dosage levels are cumulative). Closed diamonds indicate intramuscu¬ larly administered dose. …
Number of citations: 1 jamanetwork.com
KR TREPTOW, DC AFFLECK, CA ROEHL… - Archives of …, 1963 - jamanetwork.com
The scope of the problem of senile and arteriosclerotic brain syndromes is suggested by population and state hospital statistics. Between 1900 and 1950 the population of the United …
Number of citations: 4 jamanetwork.com
VR Deshpande, JH Jadhav - Journal of Pharmacy and …, 1970 - Wiley Online Library
Nylidrin, a β‐adrenoreceptor stimulant drug, blocks the spasmogenic action of acetylcholine, histamine and barium on guinea‐pig ileum in vitro and bronchial muscles in vivo. This …
Number of citations: 3 onlinelibrary.wiley.com
ED Frohlich, HW Schnaper - Clinical Pharmacology & …, 1964 - Wiley Online Library
… of nylidrin hydrochloride. I!> This route of administration was selected because, when employed in previous studies,2 immediate hemodynamic responses were observed. …
Number of citations: 8 ascpt.onlinelibrary.wiley.com
SM Coutts, A Khandwala, I Weinryb - International Archives of Allergy …, 1983 - karger.com
… Nylidrin hydrochloride has been shown in a com panion … by nylidrin hydrochloride antagonized by the /(-adrenergic antagonist, propranolol. Low concentrations of nylidrin hydrochloride …
Number of citations: 5 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.